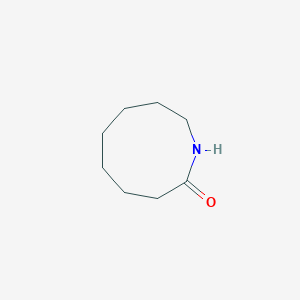

2-Azacyclononanone

Description

The exact mass of the compound 2-Azacyclononanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.29 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59017. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Azacyclononanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azacyclononanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azonan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLSUFFXJYEVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25190-92-5 | |

| Record name | 2H-Azonin-2-one, octahydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25190-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60239450 | |

| Record name | 2-Azacyclononanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-30-8 | |

| Record name | Octahydro-2H-azonin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azacyclononanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caprylolactam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azacyclononanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-octanelactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Azacyclononanone (CAS Number 935-30-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azacyclononanone, also known as capryllactam, is a nine-membered cyclic lactam with the CAS number 935-30-8. Its unique structural features make it a valuable building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the core properties of 2-Azacyclononanone, including its physicochemical characteristics, spectral data, synthesis, and purification protocols. Furthermore, it explores its application as a versatile intermediate in the development of therapeutic agents, offering insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

2-Azacyclononanone is a white to off-white crystalline solid at room temperature.[1] It is soluble in methanol and chloroform.[2][3] Key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [] |

| Molecular Weight | 141.21 g/mol | [] |

| Melting Point | 74-77 °C | [5] |

| Boiling Point | 151 °C / 8 mmHg | [5] |

| Appearance | White to off-white crystalline powder/solid | [1][6] |

| Solubility | Soluble in methanol, chloroform | [2][3] |

| pKa | 16.61 ± 0.20 (Predicted) | [2] |

Spectral Data

Comprehensive spectral analysis is crucial for the identification and characterization of 2-Azacyclononanone. The following tables summarize its key spectral data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹H NMR | CDCl₃ (400 MHz) | Not explicitly detailed in search results | [6] |

| ¹³C NMR | CDCl₃ | Not explicitly detailed in search results | [6] |

3.2. Infrared (IR) Spectroscopy

| Technique | Key Peaks (cm⁻¹) | Reference |

| KBr disc | Not explicitly detailed in search results | [5][6] |

| Nujol mull | Not explicitly detailed in search results | [6] |

3.3. Mass Spectrometry (MS)

| Technique | Key Fragments (m/z) | Reference |

| Electron Ionization (EI) | Not explicitly detailed in search results | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 2-Azacyclononanone are essential for its practical application in a laboratory setting.

4.1. Synthesis of 2-Azacyclononanone from Cyclooctanone

A common method for the synthesis of 2-Azacyclononanone is the Beckmann rearrangement of cyclooctanone oxime. A detailed protocol is described in a patent, which involves the reaction of cyclooctanone with hydroxylamine-O-sulfonic acid in formic acid.[3]

-

Materials: Cyclooctanone, hydroxylamine-O-sulfonic acid, formic acid, water, ice.

-

Apparatus: A 5 L three-neck round-bottom flask equipped with a heating mantle, overhead mechanical stirrer, addition funnel, and a thermometer. The reaction is performed under an argon atmosphere.

-

Procedure:

-

Charge the round-bottom flask with hydroxylamine-O-sulfonic acid (1.10 equivalents) and formic acid. Stir the mixture to form a white slurry.

-

Prepare a solution of cyclooctanone (1.00 equivalent) in formic acid.

-

Slowly add the cyclooctanone solution to the slurry in the flask. An exotherm is typically observed.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Cool the resulting clear yellow solution to room temperature and then dilute it with water.

-

Further cool the solution in an ice bath to precipitate the product.

-

Isolate the crude 2-Azacyclononanone by filtration.

-

The crude product can be further purified by vacuum distillation.[3]

-

4.2. Purification of 2-Azacyclononanone

For high-purity applications, such as in pharmaceutical synthesis, 2-Azacyclononanone can be purified by recrystallization and sublimation.[3]

-

Recrystallization:

-

Dissolve the crude 2-Azacyclononanone in chloroform (CHCl₃).

-

Decolorize the solution with activated charcoal.

-

Filter the solution to remove the charcoal.

-

Evaporate the chloroform to dryness.

-

Recrystallize the resulting solid from a mixture of chloroform and hexane.

-

-

Sublimation:

-

For further purification, the recrystallized product can be sublimed under high vacuum.

-

Role in Drug Development and Medicinal Chemistry

2-Azacyclononanone serves as a versatile building block and a crucial intermediate in the synthesis of various pharmaceutical compounds.[7] Its primary utility lies in its ability to be readily converted to 8-aminooctanoic acid, a bifunctional molecule with significant applications in drug design and delivery.

5.1. Precursor to 8-Aminooctanoic Acid

Hydrolysis of the lactam ring of 2-Azacyclononanone under acidic or basic conditions yields 8-aminooctanoic acid.[6] This ω-amino acid is a valuable component in medicinal chemistry for several reasons:

-

Linker Moiety: The eight-carbon chain of 8-aminooctanoic acid provides a flexible spacer, making it an ideal linker to connect different molecular entities, such as in the construction of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[6]

-

Peptide Mimetics: As an unnatural amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against enzymatic degradation and potentially improved pharmacological properties.[8]

5.2. Application in Permeation Enhancers: The Case of Salcaprozate Sodium (SNAC)

A notable application stemming from 8-aminooctanoic acid is the development of Salcaprozate Sodium (SNAC). SNAC is a derivative of 8-aminooctanoic acid and is a key component in the oral formulation of the GLP-1 receptor agonist semaglutide, a widely used medication for type 2 diabetes and obesity. SNAC functions as a permeation enhancer, facilitating the absorption of semaglutide from the gastrointestinal tract.[6]

The diagram below illustrates the synthetic relationship from 2-Azacyclononanone to a functionalized 8-aminooctanoic acid derivative, which can then be utilized in various drug development applications.

Caption: Synthetic pathway from 2-Azacyclononanone to key drug development intermediates.

The following diagram illustrates a hypothetical workflow where a peptide mimetic, synthesized using an 8-aminooctanoic acid linker derived from 2-Azacyclononanone, is evaluated for its ability to inhibit a protein-protein interaction (PPI), a common strategy in drug discovery.

Caption: Experimental workflow for the evaluation of a peptide mimetic.

Safety and Handling

2-Azacyclononanone is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Azacyclononanone (CAS 935-30-8) is a valuable chemical intermediate with well-defined physicochemical and spectral properties. The availability of straightforward synthetic and purification protocols makes it an accessible building block for a wide range of applications. For drug development professionals, its primary significance lies in its role as a precursor to 8-aminooctanoic acid, a versatile component for constructing linkers in drug conjugates, developing stable peptide mimetics, and designing innovative drug delivery systems such as permeation enhancers. A thorough understanding of the properties and synthetic utility of 2-Azacyclononanone can empower researchers to leverage this compound in the creation of novel and effective therapeutic agents.

References

- 1. benthamscience.com [benthamscience.com]

- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1997010197A1 - METHOD FOR PREPARING Ï-AMINOALKANOIC ACID DERIVATIVES FROM CYCLOALKANONES - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Azacyclononanone: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azacyclononanone, a nine-membered cyclic lactam, serves as a versatile scaffold in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of its potential applications in drug development. While research on specific derivatives of 2-Azacyclononanone is emerging, this document consolidates the available information and draws parallels from related lactam structures to highlight its therapeutic promise. Particular attention is given to its potential as a precursor for novel antimicrobial and anticancer agents.

Introduction

2-Azacyclononanone, also known as capryllactam, belongs to the class of medium-ring lactams. Its chemical structure, featuring a nine-membered ring containing an amide bond, provides a unique conformational flexibility that is of interest in the design of bioactive molecules. The lactam ring is a privileged scaffold in medicinal chemistry, most notably found in the life-saving β-lactam antibiotics. The exploration of larger ring lactams, such as 2-Azacyclononanone, opens new avenues for the development of therapeutics with novel mechanisms of action and pharmacological profiles. This guide aims to provide researchers and drug development professionals with a foundational understanding of 2-Azacyclononanone, from its basic chemical properties to its potential as a building block for next-generation pharmaceuticals.

Physicochemical Properties of 2-Azacyclononanone

A thorough understanding of the physicochemical properties of a lead compound is fundamental for drug design and development. 2-Azacyclononanone is a white to pale yellow crystalline powder under standard conditions.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| CAS Number | 935-30-8 | |

| Melting Point | 74-76 °C | [1] |

| Solubility | Soluble in methanol | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

Synthesis of 2-Azacyclononanone

The synthesis of 2-Azacyclononanone is most commonly achieved through a Beckmann rearrangement of the corresponding oxime. A detailed experimental protocol for the synthesis from cyclooctanone is provided below.

Experimental Protocol: Synthesis of 2-Azacyclononanone from Cyclooctanone

This protocol is adapted from established procedures for the Beckmann rearrangement of cyclic ketones.

Materials and Equipment:

-

Cyclooctanone

-

Hydroxylamine-O-sulfonic acid

-

Formic acid

-

5 M Aqueous sodium hydroxide

-

1,4-Dioxane

-

Di-tert-butyl dicarbonate

-

Three-neck round-bottom flask

-

Heating mantle

-

Overhead mechanical stirrer

-

Addition funnel

-

Thermometer

-

Reflux condenser

-

Vacuum distillation apparatus

Procedure:

Step 1: Beckmann Rearrangement

-

Set up a 5 L three-neck round-bottom flask equipped with a heating mantle, overhead mechanical stirrer, addition funnel, and thermometer. Ensure the reaction is performed under an inert atmosphere (e.g., argon).

-

Charge the flask with hydroxylamine-O-sulfonic acid (1.74 moles, 1.10 equivalents) and formic acid (1 L). Stir the mixture to form a white slurry.

-

Prepare a solution of cyclooctanone (1.58 moles, 1.00 equivalent) in formic acid (1 L).

-

Slowly add the cyclooctanone solution to the slurry in the reaction flask via the addition funnel over a period of 1 hour. An exothermic reaction will occur, and the internal temperature should be maintained between 40-50 °C.

-

After the addition is complete, heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction mixture should turn into a clear yellow solution.

-

Allow the solution to cool to room temperature.

Step 2: Work-up and Purification

-

Slowly pour the reaction mixture into a large beaker containing crushed ice to precipitate the product.

-

Filter the crude product and wash with cold water.

-

For purification, vacuum distillation can be employed. Collect the fraction with a head temperature range of 80 to 120 °C at a pressure between 3.0 and 3.4 mmHg. This should yield 2-Azacyclononanone as a solid.

Step 3: Hydrolysis to 8-Aminooctanoic Acid (Optional Intermediate)

-

Suspend the purified 2-Azacyclononanone (0.59 moles, 1.0 equivalent) in 5 M aqueous sodium hydroxide (3.23 moles, 5.5 equivalents).

-

Heat the suspension to reflux for 4 hours.

-

Cool the resulting solution to obtain the sodium salt of 8-aminooctanoic acid.

This protocol provides a reliable method for the gram-scale synthesis of 2-Azacyclononanone, which can then be used for further derivatization and biological screening.

Potential Applications in Drug Development

While specific drug candidates derived from 2-Azacyclononanone are not yet prevalent in the literature, the broader class of lactams exhibits a wide range of biological activities. By analogy, derivatives of 2-Azacyclononanone hold promise in several therapeutic areas.

Antimicrobial Activity

The β-lactam ring is the cornerstone of a major class of antibiotics. The exploration of larger lactam rings as potential antimicrobial agents is an active area of research. Derivatives of 2-Azacyclononanone could be synthesized and evaluated for their ability to inhibit bacterial cell wall synthesis or other essential bacterial processes.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile broth (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the 2-Azacyclononanone derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in broth in a 96-well microtiter plate to achieve a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

-

Anticancer Activity

Many heterocyclic compounds, including some lactams, have demonstrated potent anticancer activity.[2][3] The flexible nine-membered ring of 2-Azacyclononanone could allow for the design of derivatives that can bind to unique pockets in oncogenic proteins. For instance, derivatives could be designed as kinase inhibitors, a well-established class of anticancer drugs.[4][5][6]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-Azacyclononanone derivative in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Logical and Experimental Workflows

To systematically explore the therapeutic potential of 2-Azacyclononanone, a logical workflow from synthesis to biological evaluation is essential.

Workflow for Synthesis and Derivatization

Caption: Synthetic workflow for 2-Azacyclononanone and its derivatives.

Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of 2-Azacyclononanone derivatives.

Conclusion and Future Directions

2-Azacyclononanone presents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its straightforward synthesis via the Beckmann rearrangement allows for the accessible production of the core structure. The key to unlocking its full potential lies in the systematic synthesis and screening of a diverse library of its derivatives. Future research should focus on creating structure-activity relationships (SAR) for antimicrobial and anticancer activities. Furthermore, identifying the specific molecular targets and signaling pathways modulated by active derivatives will be crucial for their advancement as clinical candidates. This technical guide serves as a foundational resource to stimulate and guide further research into the medicinal chemistry of 2-Azacyclononanone and its analogues.

References

- 1. 2-AZACYCLONONANONE | 935-30-8 [chemicalbook.com]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

An In-depth Technical Guide on the Core Physicochemical Properties of 2-Azacyclononanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility characteristics of 2-Azacyclononanone (CAS No. 935-30-8), also known as ω-Octalactam or Capryllactam.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and process visualizations to support laboratory and development activities. 2-Azacyclononanone is a valuable chemical intermediate, and understanding its physical properties is crucial for its application in organic synthesis, particularly within the pharmaceutical and specialty chemical sectors.[3]

Physicochemical Data Presentation

The core physical properties of 2-Azacyclononanone are summarized below. This data is essential for handling, process development, and quality control.

Table 1: Summary of Quantitative Data for 2-Azacyclononanone

| Property | Value | Notes |

| Melting Point | 74-76 °C[1][2][3][4] | A slightly broader range of 74-77 °C has also been reported.[5] |

| Appearance | White to off-white or pale yellow solid/crystalline powder.[1][3][4][6] | |

| Solubility | Methanol: Soluble (almost transparency).[1][2][4][6][7] | |

| Chloroform (CHCl₃): Soluble.[1][6] | Inferred from purification protocols.[1][6] | |

| Hexane: Low solubility.[1][6] | Used as an anti-solvent for recrystallization.[1][6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of 2-Azacyclononanone are provided below. These protocols are standard and can be adapted for routine laboratory use.

Melting Point Determination (Capillary Method)

This protocol is based on standard pharmacopeial and ASTM methodologies for determining the melting point of a crystalline solid.

-

Principle: The melting point is determined by observing the temperature range over which the solid phase transitions to a liquid. This is achieved by heating a small, packed sample in a glass capillary tube at a controlled rate.

-

Apparatus:

-

Melting point apparatus with a calibrated temperature sensor and heating block.

-

Sealed-end glass capillary tubes.

-

Mortar and pestle or other sample pulverization tool.

-

-

Sample Preparation:

-

Ensure the 2-Azacyclononanone sample is thoroughly dry.

-

Finely powder the sample to ensure uniform packing and heat distribution.

-

Introduce the powder into the open end of a capillary tube.

-

Pack the sample to a height of 2-4 mm by tapping the sealed end on a hard surface.

-

-

Procedure:

-

Insert the prepared capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate to approach the anticipated melting point (approx. 74 °C).

-

When the temperature is 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first sign of liquid formation is observed.

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts completely.

-

The recorded temperature range constitutes the melting point. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.[8]

-

Solubility Determination (Isothermal Shake-Flask Method)

This is a robust method for accurately determining the solubility of a solid in a given solvent at a specific temperature.

-

Principle: An excess amount of the solute (2-Azacyclononanone) is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium, creating a saturated solution. The concentration of the solute in the saturated solution is then determined, typically by gravimetric analysis after solvent evaporation.[9]

-

Apparatus:

-

Constant temperature shaker bath or incubator.

-

Analytical balance.

-

Glass vials or flasks with airtight seals.

-

Syringe filters (if necessary for clarification).

-

Evaporating dish or pre-weighed vial.

-

Drying oven.

-

-

Procedure:

-

Add an excess amount of 2-Azacyclononanone to a pre-weighed flask.

-

Record the total mass of the flask and solute.

-

Add a known volume or mass of the desired solvent (e.g., methanol) to the flask.

-

Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a period sufficient to reach equilibrium (e.g., 24-48 hours). Ensure excess solid remains.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear, saturated supernatant.

-

Transfer the supernatant to a pre-weighed evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the solute's melting point until a constant weight is achieved.

-

The final mass of the residue corresponds to the mass of 2-Azacyclononanone dissolved in the known mass of the supernatant. Solubility can then be calculated (e.g., in g/100g of solvent).

-

Purification by Recrystallization

This protocol is used to purify solid 2-Azacyclononanone based on its differential solubility in a solvent system.[1][6]

-

Principle: The impure solid is dissolved in a hot solvent in which it is highly soluble (like chloroform). Upon cooling, the solubility decreases, causing the pure compound to crystallize while impurities remain in the solution. An anti-solvent (like hexane), in which the compound is poorly soluble, can be added to induce precipitation.

-

Apparatus:

-

Erlenmeyer flasks.

-

Heating plate.

-

Buchner funnel and filter paper.

-

Vacuum flask.

-

Activated charcoal (for decolorizing).

-

-

Procedure:

-

Dissolve the impure 2-Azacyclononanone in a minimum amount of hot chloroform (CHCl₃).

-

If the solution is colored, add a small amount of activated charcoal and heat briefly to decolorize.

-

Hot-filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

To maximize yield, slowly add hexane (the anti-solvent) until precipitation is complete.

-

Cool the mixture in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Dry the crystals under a vacuum. For very high purity, this process can be followed by sublimation at high vacuum.[1][6]

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

- 1. 2-AZACYCLONONANONE | 935-30-8 [chemicalbook.com]

- 2. 2-AZACYCLONONANONE | 935-30-8 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-AZACYCLONONANONE - Safety Data Sheet [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Azacyclononanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Azacyclononanone (also known as ω-octalactam). This valuable synthetic intermediate is of significant interest in pharmaceutical and chemical research. This document presents a detailed analysis of its NMR characteristics, the experimental protocols for data acquisition, and a logical workflow for its synthesis and characterization.

Spectral Data Presentation

The ¹H and ¹³C NMR spectra of 2-Azacyclononanone provide crucial information for its structural elucidation and purity assessment. The data presented below was obtained in deuterated chloroform (CDCl₃) and is summarized for clarity and comparative analysis.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms within the molecule. The assignments, chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed in Table 1.

Table 1: ¹H NMR Spectral Data of 2-Azacyclononanone in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 | Multiplet | 2H | H-8 (adjacent to N) |

| ~2.4 | Multiplet | 2H | H-2 (adjacent to C=O) |

| ~1.6 | Multiplet | 10H | H-3, H-4, H-5, H-6, H-7 |

| ~6.0 (broad) | Singlet | 1H | N-H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments in 2-Azacyclononanone. The chemical shifts (δ) in ppm are presented in Table 2.

Table 2: ¹³C NMR Spectral Data of 2-Azacyclononanone in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-1 (C=O) |

| ~53 | C-8 (adjacent to N) |

| ~37 | C-2 (adjacent to C=O) |

| ~29 | Methylene carbons (C-4, C-5, C-6) |

| ~23 | Methylene carbons (C-3, C-7) |

Note: The assignments are based on typical chemical shift ranges for similar functional groups.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental for accurate spectral interpretation. Below is a detailed methodology representative of the procedures used to obtain the ¹H and ¹³C NMR spectra of 2-Azacyclononanone.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of 2-Azacyclononanone is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For high-resolution experiments, the sample may be degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can broaden spectral lines.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz instrument, is commonly used.

-

¹H NMR Spectroscopy:

-

Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the TMS signal.

-

-

¹³C NMR Spectroscopy:

-

Frequency: 101 MHz

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction, followed by referencing to the TMS signal.

-

Logical Workflow and Visualization

While 2-Azacyclononanone is primarily a synthetic building block and not typically associated with specific signaling pathways, a logical workflow for its synthesis and characterization is crucial for its application in drug development and chemical research.

The following diagram illustrates a typical workflow from the starting material to the final, characterized product.

Caption: Workflow for the Synthesis and NMR Characterization of 2-Azacyclononanone.

This guide provides essential ¹H and ¹³C NMR spectral data and a representative experimental protocol for 2-Azacyclononanone, which are critical for its identification, purity assessment, and utilization in further research and development. The structured presentation of data and methodologies aims to support researchers in their synthetic and analytical endeavors.

An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Azacyclononanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azacyclononanone, also known as capryllactam or ω-octalactam, is a cyclic amide with the molecular formula C8H15NO.[1][2] As a lactam, it serves as a crucial monomer in the synthesis of polyamides and is a significant building block in the development of various pharmaceutical compounds.[3] Accurate structural elucidation and characterization are paramount for its application in research and drug development. This guide provides a detailed technical overview of the analysis of 2-Azacyclononanone using two primary analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Azacyclononanone, the key functional groups are the secondary amide (lactam) and the saturated hydrocarbon backbone.

Characteristic FT-IR Absorption Data

The FT-IR spectrum of 2-Azacyclononanone exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The presence of the cyclic amide is particularly prominent.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3100 | Strong, Broad | Associated with the secondary amide. Broadening is often due to hydrogen bonding. |

| C-H Stretch (sp³ C-H) | 3000 - 2850 | Strong | Arises from the methylene (-CH₂) groups in the eight-membered ring.[4] |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | This is a characteristic and intense band for the carbonyl group in a lactam. Its position can be influenced by ring strain.[5] |

| N-H Bend (Amide II) | 1570 - 1515 | Moderate | This band results from the in-plane bending of the N-H bond coupled with C-N stretching.[5] |

| CH₂ Scissoring | 1480 - 1440 | Moderate | Bending vibration of the methylene groups in the aliphatic ring.[4] |

| C-N Stretch | 1350 - 1200 | Moderate | Corresponds to the stretching of the carbon-nitrogen bond within the amide group. |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

This protocol outlines a standard procedure for analyzing a solid sample like 2-Azacyclononanone using the potassium bromide (KBr) pellet technique.[6]

-

Sample Preparation :

-

Dry finely ground, infrared-grade KBr powder in an oven at approximately 105°C for at least one hour to remove any moisture.[6]

-

Weigh approximately 1-2 mg of the 2-Azacyclononanone sample and 100-200 mg of the dried KBr powder. The sample concentration in KBr should be in the range of 0.2% to 1%.[7]

-

Thoroughly grind the sample and KBr together in an agate mortar with a pestle for 3-5 minutes to achieve a homogenous, fine powder.[6]

-

-

Pellet Formation :

-

Transfer a portion of the mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

First, collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[8]

-

Then, collect the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

The typical analysis range is 4000 to 400 cm⁻¹.[9]

-

-

Cleaning :

-

After analysis, thoroughly clean the mortar, pestle, and die assembly with a suitable solvent (e.g., acetone) and dry them to prevent cross-contamination.[6]

-

Visualization: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of the analyte through the analysis of its fragmentation pattern.

Mass Spectrometry Data and Fragmentation Pattern

For 2-Azacyclononanone (Molecular Weight: 141.21 g/mol ), Electron Ionization (EI) is a common method.[1] The molecular ion (M⁺•) is expected at m/z 141. The fragmentation is typically initiated by the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Step | Source |

| 141 | [C₈H₁₅NO]⁺• | Molecular Ion (M⁺•) | [1] |

| 124 | [M - NH₃]⁺• | Loss of ammonia | [1] |

| 98 | [M - C₂H₅N]⁺• or [M - CO - CH₃]⁺ | Complex rearrangement and loss | [1] |

| 68 | [C₄H₆N]⁺ | Ring cleavage fragment | [1] |

| 55 | [C₄H₇]⁺ or [C₃H₅N]⁺ | Aliphatic or nitrogen-containing fragment | [1] |

| 43 | [C₃H₇]⁺ or [C₂H₅N]⁺ | Aliphatic or nitrogen-containing fragment | [1] |

The fragmentation of cyclic amides can be complex. A common pathway involves alpha-cleavage adjacent to the carbonyl group, followed by rearrangements and subsequent fragmentation of the ring structure. The loss of small, stable neutral molecules like CO, NH₃, or ethene is also frequently observed.[10][11]

Experimental Protocol: Mass Spectrometry Analysis (GC-MS)

This protocol describes a general procedure for analyzing a sample like 2-Azacyclononanone using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation :

-

Prepare a stock solution of the sample by dissolving it in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[12]

-

Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).[12]

-

Transfer the final solution into a standard 2 mL autosampler vial and cap it. Ensure there is no particulate matter in the solution.[12]

-

-

Instrument Setup :

-

Gas Chromatograph (GC) :

-

Injector Temperature: Typically 250°C.

-

Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) to ensure separation from any impurities.

-

-

Mass Spectrometer (MS) :

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Interface Temperature: Typically 280°C.

-

-

-

Data Acquisition and Analysis :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the MS ion source.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the 2-Azacyclononanone peak to determine its retention time, molecular ion, and fragmentation pattern.

-

Visualizations: MS Workflow and Fragmentation Pathway

Caption: General workflow for GC-MS analysis of 2-Azacyclononanone.

Caption: A simplified potential fragmentation pathway for 2-Azacyclononanone.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust framework for the comprehensive characterization of 2-Azacyclononanone. FT-IR confirms the presence of the key lactam functional group through its characteristic N-H and C=O stretching vibrations. Mass spectrometry confirms the molecular weight of the compound and offers structural insights through predictable fragmentation patterns, including ring cleavage and the loss of small neutral fragments. These analytical techniques are indispensable for verifying the identity, purity, and structure of 2-Azacyclononanone in research, quality control, and the development of new chemical entities.

References

- 1. Octahydro-2H-azonin-2-one | C8H15NO | CID 13632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AZACYCLONONANONE | 935-30-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scialert.net [scialert.net]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Thermochemical Properties of 2-Azacyclononanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined thermochemical properties of 2-Azacyclononanone (also known as ω-octalactam). The data presented is crucial for understanding the energetic characteristics of this heterocyclic compound, which is a valuable building block in medicinal chemistry and materials science. This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visualizations of the experimental workflows.

Core Thermochemical Data

The thermochemical properties of 2-Azacyclononanone in its crystalline state have been determined through precise calorimetric measurements. These values are essential for reaction engineering, process safety assessments, and computational modeling.

| Thermochemical Property | Symbol | Value (kJ/mol) |

| Standard Molar Enthalpy of Formation (cr) | ΔfHₘ°(cr) | -348.5 ± 2.4 |

| Standard Molar Enthalpy of Combustion (cr) | ΔcHₘ°(cr) | -4826.9 ± 1.8 |

Table 1: Standard Molar Enthalpies of Formation and Combustion of 2-Azacyclononanone at T = 298.15 K.

| Physicochemical Property | Value |

| Molecular Formula | C₈H₁₅NO |

| Molar Mass | 141.21 g/mol |

| Melting Point | 74-76 °C |

| Boiling Point | 151 °C at 8 mmHg |

| Vapor Pressure | 0.00802 mmHg at 25 °C[1] |

Table 2: General Physicochemical Properties of 2-Azacyclononanone.[1]

Experimental Protocols

The determination of the thermochemical data presented above relies on well-established calorimetric techniques. The following sections detail the methodologies employed.

Combustion Calorimetry

The standard enthalpy of combustion of 2-Azacyclononanone was determined using a high-precision bomb calorimeter. This method involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment.

Apparatus:

-

A static-bomb calorimeter with a platinum-lined bomb.

-

A digital thermometer with a resolution of ±0.0001 K.

-

A certified benzoic acid standard for calorimeter calibration.

Procedure:

-

A pellet of 2-Azacyclononanone of known mass (approximately 0.5 g) is placed in a platinum crucible.

-

A cotton thread fuse is attached to a platinum ignition wire and positioned in contact with the pellet.

-

A small, known amount of distilled water (approximately 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is sealed and purged with oxygen before being filled with pure oxygen to a pressure of 3.04 MPa.

-

The bomb is then submerged in a precisely measured volume of water in the calorimeter's isothermal jacket.

-

The temperature of the water is monitored until a steady state is reached.

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the surrounding water is recorded at regular intervals until a final steady state is achieved.

-

The energy equivalent of the calorimeter is determined by burning a certified benzoic acid standard under identical conditions.

-

The standard enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of formation of nitric acid and the heat of combustion of the cotton fuse.

Differential Scanning Calorimetry (DSC)

While the primary thermochemical data were obtained by combustion calorimetry, Differential Scanning Calorimetry (DSC) is a crucial technique for determining properties like the enthalpy of fusion and heat capacity.

Apparatus:

-

A heat-flux differential scanning calorimeter.

-

Aluminum crucibles.

-

High-purity indium and other standards for temperature and enthalpy calibration.

Procedure:

-

A small, accurately weighed sample of 2-Azacyclononanone (typically 1-5 mg) is hermetically sealed in an aluminum crucible.

-

An empty, sealed aluminum crucible is used as a reference.

-

The sample and reference crucibles are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) to provide a stable atmosphere.

-

The temperature of the cell is increased at a constant rate (e.g., 10 K/min).

-

The differential heat flow to the sample and reference is recorded as a function of temperature.

-

The enthalpy of fusion is determined by integrating the area of the melting peak.

-

The heat capacity is determined by measuring the difference in heat flow between the sample and a sapphire standard over a range of temperatures.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures used to determine the thermochemical properties of 2-Azacyclononanone.

Caption: Workflow for Combustion Calorimetry.

Caption: Workflow for Differential Scanning Calorimetry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Azacyclononanone via Beckmann Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-azacyclononanone, also known as caprylolactam, through the Beckmann rearrangement of cyclooctanone oxime. The Beckmann rearrangement is a classic and versatile named reaction in organic chemistry for the conversion of oximes to amides or lactams.[1][2] This guide outlines two distinct protocols: a modern approach utilizing a mild and efficient cobalt salt/Lewis acid catalytic system, and a traditional method employing a strong Brønsted acid.[3][4] This document is intended to be a comprehensive resource, offering step-by-step procedures, quantitative data, and visualizations to aid researchers in the successful synthesis and purification of 2-azacyclononanone, a valuable building block in medicinal chemistry and materials science.

Introduction

The Beckmann rearrangement provides a powerful tool for the synthesis of lactams, which are key structural motifs in numerous biologically active compounds and polymers. The ring expansion of cyclic ketoximes to lactams is of particular industrial and academic importance.[2][5] 2-Azacyclononanone, a nine-membered lactam, serves as a versatile intermediate in the synthesis of various pharmaceutical agents and other fine chemicals.

The synthesis of 2-azacyclononanone is typically achieved in two main stages: the oximation of cyclooctanone to form cyclooctanone oxime, followed by the Beckmann rearrangement of the oxime to yield the desired lactam. This document details both stages, with a focus on the critical rearrangement step.

Data Presentation

The selection of the catalyst system for the Beckmann rearrangement significantly impacts the reaction's efficiency. Below is a summary of the catalytic performance of various cobalt salt and Lewis acid combinations in the synthesis of 2-azacyclononanone from cyclooctanone oxime.

| Entry | Cobalt Salt (10 mol%) | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CoCl₂ | Yb(OTf)₃ | Acetonitrile | 80 | 2 | 85.0 |

| 2 | CoBr₂ | Yb(OTf)₃ | Acetonitrile | 80 | 2 | 82.0 |

| 3 | Co(ClO₄)₂·6H₂O | Yb(OTf)₃ | Acetonitrile | 80 | 2 | 88.0 |

| 4 | Co(BF₄)₂·6H₂O | Yb(OTf)₃ | Acetonitrile | 80 | 2 | 92.0 |

| 5 | Co(OAc)₂ | Yb(OTf)₃ | Acetonitrile | 80 | 2 | 75.0 |

| 6 | None | Yb(OTf)₃ | Acetonitrile | 80 | 2 | 36.9 |

| 7 | CoCl₂ | None | Acetonitrile | 80 | 2 | < 5 |

Data adapted from a study on the effective catalysis of the Beckmann rearrangement.[3]

Experimental Protocols

Protocol 1: Synthesis of Cyclooctanone Oxime

This protocol describes the synthesis of the precursor, cyclooctanone oxime, from cyclooctanone.

Materials:

-

Cyclooctanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare a solution of hydroxylamine hydrochloride (5.0 g, 71.94 mmol) in 10 mL of distilled water.

-

In a separate beaker, dissolve potassium hydroxide (3.0 g, 53.48 mmol) in 5 mL of distilled water.

-

Add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with stirring at room temperature.

-

To this mixture, add cyclooctanone (8.4 g, 66.67 mmol) while continuing to stir.

-

Heat the reaction mixture to reflux. To maintain a clear solution, small portions of ethanol (approximately 5 mL total) can be added through the condenser.

-

After refluxing for 1 hour, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a 1N KOH solution.

-

Transfer the mixture to a beaker containing 100 mL of ice-water.

-

Extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers and wash with distilled water (3 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield cyclooctanone oxime.[6]

Protocol 2: Beckmann Rearrangement using a Cobalt/Lewis Acid Catalyst

This protocol details a mild and efficient method for the rearrangement of cyclooctanone oxime to 2-azacyclononanone.

Materials:

-

Cyclooctanone oxime

-

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

0.4 M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or similar reaction vessel with a nitrogen inlet

-

Magnetic stirrer with heating plate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under a nitrogen atmosphere, add cyclooctanone oxime (70.6 mg, 0.5 mmol), cobalt(II) tetrafluoroborate hexahydrate (17.0 mg, 0.05 mmol, 10 mol%), and ytterbium(III) trifluoromethanesulfonate (31.0 mg, 0.05 mmol, 10 mol%).

-

Add 1.0 mL of anhydrous acetonitrile to the flask.

-

Stir the reaction mixture at 80°C for 2 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with 10 mL of ethyl acetate.

-

Add 2 mL of a saturated NaCl solution containing 0.4 M NaOH and stir vigorously.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure 2-azacyclononanone.

Protocol 3: Beckmann Rearrangement using Sulfuric Acid

This protocol outlines the traditional method using a strong Brønsted acid. Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Cyclooctanone oxime

-

Concentrated sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, carefully add cyclooctanone oxime (1.41 g, 10 mmol) to concentrated sulfuric acid (5 mL) at 0°C (ice bath) with stirring.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic extracts and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-azacyclononanone.

-

The crude product can be further purified by recrystallization from a chloroform/hexane mixture or by sublimation under high vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. A Novel Method for Beckmann Rearrangement of Oximes with Silica Sulfuric Acid under Mild Condition [ccspublishing.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. The Effective Catalyst (Cobalt Salt/Lewis Acid) for Beckmann Rearrangement of Cycloalkanone Oximes to Lactams under Mild Conditions [scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. arpgweb.com [arpgweb.com]

Application Notes and Protocols: Ring-Opening Polymerization of 2-Azacyclononanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azacyclononanone, also known as laurolactam or ω-capryllactam, is a cyclic amide monomer with a nine-membered ring.[1][2] It serves as the precursor for the synthesis of Polyamide 9 (PA 9 or Nylon 9), a high-performance thermoplastic with applications in various fields due to its notable mechanical strength, thermal stability, and chemical resistance.[3][4] The primary method for synthesizing Polyamide 9 is through the ring-opening polymerization (ROP) of 2-azacyclononanone.[5][6] This process involves the cleavage of the amide bond within the cyclic monomer, leading to the formation of linear polymer chains.[7][8]

The properties of the resulting Polyamide 9 can be tailored by controlling the polymerization conditions and the choice of initiator or catalyst.[9] This control makes ROP of 2-azacyclononanone a versatile technique for producing materials with specific characteristics suitable for advanced applications, including in the biomedical and pharmaceutical fields. Polyamides, in general, are explored for drug delivery applications due to their biocompatibility, biodegradability, and the ability to encapsulate both hydrophilic and hydrophobic drugs.[10][11][12]

Mechanisms of Ring-Opening Polymerization

The ring-opening polymerization of 2-azacyclononanone can be initiated through several mechanisms, including anionic, cationic, and enzymatic routes.[6][13]

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a highly efficient and rapid method for the polymerization of lactams.[6] It is typically initiated by a strong base that deprotonates the lactam monomer to form a reactive lactamate anion. An activator, such as an N-acyllactam, is often required to accelerate the polymerization.[14]

Initiation: A strong base (e.g., sodium hydride) removes the proton from the nitrogen atom of the lactam, forming a lactamate anion.[14]

Propagation: The lactamate anion acts as a nucleophile, attacking the carbonyl carbon of another monomer molecule. This process is accelerated by an N-acyllactam, which creates a more reactive imide ring. The ring opens, and the polymer chain grows by the sequential addition of monomer units.

Termination: Chain termination can occur through reactions with impurities such as water, oxygen, or acidic compounds.[15]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of lactams is initiated by protic acids, Lewis acids, or alkylating agents.[5][9] The mechanism involves the protonation or activation of the carbonyl oxygen of the lactam, making it more susceptible to nucleophilic attack.[5] However, cationic polymerization of lactams can be prone to side reactions, which may limit the molecular weight of the resulting polymer.[6][9]

Initiation: An initiator (e.g., a protic acid) protonates the carbonyl oxygen of the lactam monomer, activating it.

Propagation: An unactivated monomer attacks the activated monomer, leading to ring-opening and the formation of a growing polymer chain with a cationic end group.

Termination: Termination can occur through various side reactions.

References

- 1. scbt.com [scbt.com]

- 2. Octahydro-2H-azonin-2-one | C8H15NO | CID 13632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. kuraray.eu [kuraray.eu]

- 5. Laurolactam - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US20160102175A1 - Ring-opening laurolactam polymerization with latent initiators - Google Patents [patents.google.com]

- 10. prezi.com [prezi.com]

- 11. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols for Polyamide-9 Synthesis from 2-Azacyclononanone

Introduction

Polyamide-9 (PA-9), also known as Nylon 9, is a semi-crystalline thermoplastic belonging to the polyamide family. It is synthesized from the monomer 2-azacyclononanone, also known as caprylolactam or 8-octanolactam. The polymerization occurs via a ring-opening polymerization (ROP) mechanism, where the cyclic monomer is opened to form linear polymer chains. Polyamide-9 exhibits a valuable combination of properties, including lower moisture absorption compared to shorter-chain polyamides like PA-6 and PA-66, good dimensional stability, and excellent mechanical properties, making it a material of interest for various engineering, textile, and biomedical applications.[1]

This document provides detailed application notes on the primary synthesis methods for Polyamide-9 from 2-azacyclononanone and offers generalized experimental protocols for its preparation in a research setting.

Monomer: 2-Azacyclononanone (Caprylolactam)

2-Azacyclononanone is the 9-membered ring lactam corresponding to 8-aminooctanoic acid. Understanding its properties is crucial for successful polymerization.

| Property | Value |

| CAS Number | 935-30-8 |

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 74-76 °C |

| Boiling Point | 151 °C at 8 mmHg |

| Solubility | Soluble in methanol, chloroform |

Polymerization of 2-Azacyclononanone: Mechanisms and Notes

The synthesis of Polyamide-9 from 2-azacyclononanone is achieved through ring-opening polymerization (ROP), which can be initiated via hydrolytic, anionic, or cationic mechanisms.[2] The driving force for the reaction is the relief of ring strain in the 9-membered lactam ring.

Caption: General reaction scheme for the synthesis of Polyamide-9.

Hydrolytic Polymerization

This is a common industrial method for polyamide synthesis. The process involves high temperatures and the presence of water, which acts as an initiator.

-

Mechanism : The reaction begins with the hydrolytic opening of the 2-azacyclononanone ring by water to form 8-aminooctanoic acid. This amino acid then initiates further monomer addition. The polymerization proceeds through a combination of polyaddition (addition of lactam to the amine end-group) and polycondensation (reaction between amine and carboxylic acid end-groups with the elimination of water).[3][4]

-

Advantages : This method is relatively straightforward and does not require highly purified monomers or anhydrous conditions.

-

Disadvantages : It requires high temperatures (220-260 °C) and pressures, long reaction times, and results in a broad molecular weight distribution. Water removal in the final stages is critical to achieve high molecular weight.[5]

Anionic Ring-Opening Polymerization (AROP)

Anionic polymerization is a much faster process that can be conducted at lower temperatures. It requires a strong base as a catalyst and an N-acyllactam as an initiator (activator).

-

Mechanism : A strong base (e.g., sodium hydride, alkali metal alkoxides) deprotonates a lactam monomer to form a lactam anion. This anion is a strong nucleophile but does not efficiently initiate polymerization on its own. An initiator, such as N-acetyl-2-azacyclononanone, is added. The lactam anion attacks the carbonyl group of the initiator, opening the ring and creating a new acylated lactam structure with a terminal imide group. This imide group is highly reactive and serves as the true propagation center, readily attacked by other lactam anions.[6]

-

Advantages : Very high reaction rates (minutes vs. hours for hydrolytic), can be performed at lower temperatures (150-200 °C), and allows for the synthesis of high molecular weight polymers.[6]

-

Disadvantages : Extremely sensitive to impurities, especially water, carbon dioxide, and oxygen. Requires highly purified monomer and anhydrous conditions.

Cationic Ring-Opening Polymerization (CROP)

This method uses strong protonic acids or Lewis acids as initiators.

-

Mechanism : The initiator protonates the oxygen atom of the lactam's carbonyl group, activating the monomer. A nucleophile (which can be another monomer molecule) then attacks the carbonyl carbon, leading to ring opening. The propagating species is a cationic center at the end of the polymer chain.[2][7]

-

Advantages : Can be performed at moderate temperatures.

-

Disadvantages : Often difficult to control, leading to side reactions and resulting in polymers with low molecular weight and broad molecular weight distributions.[8] It is less commonly used for lactam polymerization compared to hydrolytic and anionic methods.

Experimental Protocols

The following are generalized protocols adapted for the synthesis of Polyamide-9 from 2-azacyclononanone. Researchers should optimize these conditions for their specific equipment and desired polymer characteristics.

Caption: A typical workflow for the laboratory synthesis and analysis of Polyamide-9.

Protocol 1: Hydrolytic Polymerization

Materials:

-

2-Azacyclononanone (Caprylolactam)

-

Deionized water

-

Optional: Acetic acid or a similar catalyst

Equipment:

-

High-pressure stainless-steel autoclave or a thick-walled glass polymerization tube

-

Mechanical stirrer (for autoclave) or magnetic stirrer

-

Heating mantle or oil bath with temperature controller

-

Nitrogen gas inlet

-

Vacuum line

Procedure:

-

Reactor Setup: Place 2-azacyclononanone (e.g., 50 g) and deionized water (2-5% by weight of monomer) into the reactor.

-

Inert Atmosphere: Purge the reactor with dry nitrogen for 15-20 minutes to remove oxygen. Seal the reactor.

-

Pre-polymerization: Heat the reactor to 240-260 °C with stirring. The pressure will rise due to the generation of steam. Maintain these conditions for 1-2 hours to allow for the initial ring-opening and formation of oligomers.

-

Polycondensation: Slowly and carefully release the pressure over 1-2 hours while maintaining the temperature. This removes water and drives the equilibrium towards polymer formation.

-

Vacuum Stage: Once at atmospheric pressure, apply a vacuum to the system for an additional 1-2 hours to remove the last traces of water and increase the polymer's molecular weight. The viscosity of the melt will increase significantly.

-

Polymer Isolation: Release the vacuum with nitrogen and extrude the molten polymer from the reactor as a strand into a bath of cold water to solidify it.

-

Purification: Pelletize the polymer strand. To remove unreacted monomer and oligomers, the pellets can be washed extensively with hot water and then dried.

-

Drying: Dry the purified Polyamide-9 pellets in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Anionic Ring-Opening Polymerization (AROP)

NOTE: This reaction is highly sensitive to moisture and oxygen. All glassware must be flame-dried under vacuum, and all reagents and solvents must be anhydrous.

Materials:

-

2-Azacyclononanone (dried under vacuum over P₂O₅)

-

Catalyst: Sodium hydride (NaH) or Sodium metal

-

Initiator (Activator): N-acetyl-2-azacyclononanone (can be synthesized from 2-azacyclononanone and acetyl chloride)

-

Anhydrous nitrogen or argon

Equipment:

-

Flame-dried, three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Inert gas (N₂ or Ar) inlet and bubbler

-

Syringes for reagent transfer

Procedure:

-

Reactor Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

-

Monomer Addition: Add the purified, dry 2-azacyclononanone (e.g., 50 g) to the flask. Heat to ~100 °C to melt the monomer.

-

Catalyst Addition: Add the catalyst (e.g., 0.3-0.5 mol% NaH) to the molten lactam. The mixture will evolve hydrogen gas as the sodium lactamate salt is formed. Continue heating at ~150 °C until gas evolution ceases.

-

Initiator Addition & Polymerization: Rapidly add the initiator (e.g., 0.3-0.5 mol% N-acetyl-2-azacyclononanone). An exothermic reaction should occur, and the viscosity will increase rapidly. Maintain the temperature at 160-180 °C for 15-30 minutes.

-

Polymer Isolation: Cool the reactor. The resulting solid polymer can be removed from the flask (sometimes requiring breaking the flask if stirring is stopped).

-

Purification: The polymer can be milled or ground into a powder. Unreacted monomer can be removed by extraction with a suitable solvent (e.g., hot methanol), in which the polymer is insoluble.

-

Drying: Dry the purified Polyamide-9 powder in a vacuum oven at 60-80 °C.

Characterization and Properties of Polyamide-9

The synthesized polymer should be characterized to confirm its identity and determine its properties.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polyamide structure. Look for characteristic amide bond peaks: N-H stretching (~3300 cm⁻¹), C=O stretching (Amide I, ~1640 cm⁻¹), and N-H bending (Amide II, ~1540 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer's chemical structure and repeat unit.

-

Thermal Analysis (DSC & TGA):

Quantitative Data for Polyamide-9

The properties of Polyamide-9 can be compared with other common polyamides. Data is compiled from various sources and may vary based on molecular weight and processing conditions.

| Property | Polyamide-9 (PA-9) | Polyamide 6/9 (PA 6/9) |

| Density | 1.09 g/cm³[10] | 1.08 g/cm³[11] |

| Melting Point (Tm) | 210-215 °C[10] | ~200 °C |

| Tensile Strength | - | 50 MPa[11] |

| Flexural Modulus | - | 1.4 GPa[11] |

| Notched Izod Impact | - | 0.06 kJ/m[11] |

| Moisture Regain | 2.5%[10] | Low[11] |

| Surface Hardness | - | Shore D 78[11] |

Note: PA 6/9 is a copolymer made from hexamethylenediamine and azelaic acid (a C9 dicarboxylic acid), included here for comparison due to the presence of a nine-carbon monomer unit. Properties are expected to be in a similar range.

References

- 1. ensingerplastics.com [ensingerplastics.com]

- 2. Ring-opening polymerization - Wikipedia [en.wikipedia.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Enhancing Control and Speed in Anionic Ring-Opening Polymerization: A Continuous-Flow Ap-proach for Rapid, Well-Defined Polymers in Milliseconds for ACS Spring 2025 - IBM Research [research.ibm.com]

- 7. BJOC - Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone [beilstein-journals.org]